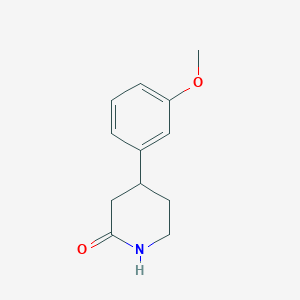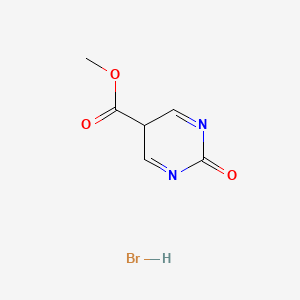
Fmoc-Dab(Ac)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Dab(Ac)-OH, also known as 9-fluorenylmethyloxycarbonyl-2,4-diaminobutyric acid acetate, is a modified amino acid. The Fmoc group is a protective group used in peptide synthesis to protect the amino group of amino acids from undesired reactions. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dab(Ac)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid with the Fmoc group. The process begins with the reaction of 2,4-diaminobutyric acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then acetylated using acetic anhydride to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired quality .
化学反応の分析
Types of Reactions
Fmoc-Dab(Ac)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amine.
Acylation: The free amine can be acylated using acyl chlorides or anhydrides to form amides.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Acylation: Acyl chlorides or anhydrides in the presence of a base.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
Deprotection: Free amine.
Acylation: Amides.
Substitution: Substituted amines.
科学的研究の応用
Chemistry
Fmoc-Dab(Ac)-OH is widely used in peptide synthesis as a building block for the preparation of peptides and proteins. Its stability and ease of removal make it an ideal choice for solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
This compound is used in the synthesis of peptide-based drugs that target specific diseases. It is also used in the development of diagnostic tools and imaging agents .
Industry
In the industrial sector, this compound is used in the production of functional materials such as hydrogels and nanomaterials. It is also used in the development of biosensors and other analytical tools .
作用機序
The mechanism of action of Fmoc-Dab(Ac)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from undesired reactions, allowing for selective reactions to occur at other functional groups. The deprotection step involves the removal of the Fmoc group using a base, yielding the free amine that can participate in further reactions .
類似化合物との比較
Similar Compounds
Fmoc-Dap(Ac)-OH: 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid acetate.
Fmoc-Orn(Ac)-OH: 9-fluorenylmethyloxycarbonyl-ornithine acetate.
Uniqueness
Fmoc-Dab(Ac)-OH is unique due to its specific structure, which includes an additional methylene group compared to Fmoc-Dap(Ac)-OH. This structural difference can influence the reactivity and properties of the compound, making it suitable for specific applications in peptide synthesis and other research areas .
特性
分子式 |
C21H22N2O5 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
(2S)-4-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1 |
InChIキー |
SULRDUFTKVHNDO-IBGZPJMESA-N |
異性体SMILES |
CC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)

![8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12343390.png)

![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)
![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)

![diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate](/img/structure/B12343424.png)
![2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)

![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)
